molecular formula C14H11F2NO4S B5811657 N-(3,4-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-(3,4-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B5811657
M. Wt: 327.30 g/mol
InChI Key: BKPPUEOMNLWSLY-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzodioxine ring fused with a sulfonamide group, and it is substituted with difluorophenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-difluoroaniline with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(3,4-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dichlorophenyl)-N-methyl-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
  • 1-(3,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl

Uniqueness

N-(3,4-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide stands out due to its unique combination of a benzodioxine ring and sulfonamide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO4S/c15-11-3-1-9(7-12(11)16)17-22(18,19)10-2-4-13-14(8-10)21-6-5-20-13/h1-4,7-8,17H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPPUEOMNLWSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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